Product packaging for Methyl 4-piperidineacetate(Cat. No.:CAS No. 168986-49-0)

Methyl 4-piperidineacetate

Cat. No.: B067877
CAS No.: 168986-49-0
M. Wt: 157.21 g/mol
InChI Key: VOUIHMBRJVKANW-UHFFFAOYSA-N
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Description

Methyl 4-piperidineacetate is a high-purity chemical building block of significant importance in medicinal chemistry and organic synthesis. This ester-functionalized piperidine derivative serves as a versatile precursor for the construction of a wide range of pharmacologically active compounds. Its primary research value lies in its use as a key intermediate for introducing the 4-piperidineacetate moiety into larger molecular architectures, a structural feature commonly found in ligands for central nervous system (CNS) targets, including various neurotransmitter receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B067877 Methyl 4-piperidineacetate CAS No. 168986-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIHMBRJVKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363927
Record name Methyl 4-piperidineacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168986-49-0
Record name Methyl 4-piperidineacetate
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Record name 168986-49-0
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Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Approaches to Methyl 4-Piperidineacetate and its Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. slideshare.netlkouniv.ac.in This approach involves disconnection strategies, functional group interconversions, and careful consideration of stereochemistry. lkouniv.ac.indeanfrancispress.com

The core principle of retrosynthesis lies in the "disconnection" of bonds in the target molecule, which correspond to reliable forward chemical reactions. lkouniv.ac.inox.ac.uk For this compound, a primary disconnection strategy involves breaking the bonds of the piperidine (B6355638) ring itself. This can be conceptualized as an intramolecular cyclization of a linear precursor.

A convergent synthesis approach is often favored for its efficiency. acs.org This involves synthesizing different fragments of the target molecule separately and then joining them together in the later stages. For instance, the piperidine ring and the acetate (B1210297) side chain can be constructed from different starting materials and then coupled. A common disconnection for 4-substituted piperidines involves breaking the C-C bond between the piperidine ring and the substituent. smolecule.com This leads to a piperidine synthon and a synthon for the acetate group.

Disconnection Approach Description Key Reactions
Ring Cyclization Disconnecting two bonds within the piperidine ring to reveal a linear precursor.Intramolecular amination, Reductive amination, Michael addition. rsc.org
Side-Chain Attachment Disconnecting the C-C bond between the piperidine C4 position and the acetate group.Grignard reactions, Wittig reaction, Cross-coupling reactions.
Convergent Strategy Synthesizing the piperidine ring and the side chain separately before coupling.Suzuki coupling, Sonogashira coupling. researchgate.netmdpi.com

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify the synthesis. lkouniv.ac.indeanfrancispress.com For example, a carbonyl group at the 4-position of the piperidine ring can be a precursor to the acetate side chain through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction and esterification. acs.org

Functional group transpositions involve moving a functional group to a different position within the molecule. While less common for a simple target like this compound, this strategy can be valuable for more complex derivatives.

Table of Common Functional Group Interconversions in Piperidine Synthesis

Initial Functional Group Target Functional Group Reagents/Conditions
Ketone (at C4)Methylene (=CH₂)Wittig reagent (e.g., Ph₃P=CH₂) acs.org
Methylene (=CH₂)Hydroxymethyl (-CH₂OH)Hydroboration-oxidation acs.org
Carboxylic AcidEsterAcid or base-catalyzed esterification
NitrileCarboxylic AcidAcid or base hydrolysis

When synthesizing derivatives of this compound with additional stereocenters, controlling the stereochemistry is paramount. acs.org Retrosynthetic analysis must incorporate strategies to establish the desired stereoisomer. This can be achieved through several approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction. nih.govresearchgate.net This includes methods like asymmetric hydrogenation, asymmetric Michael additions, and kinetic resolutions. researchgate.netresearchgate.netacs.org

Auxiliary-Controlled Methods: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. rsc.org

For instance, the synthesis of a chiral 2,4-disubstituted piperidine derivative could involve a kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers. acs.orgwhiterose.ac.uk

Contemporary Synthetic Routes for this compound

Modern synthetic chemistry offers a variety of powerful methods for the construction of piperidine rings. These often involve transition metal-catalyzed reactions and classic condensation reactions adapted for efficiency and selectivity.

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions. nobelprize.org For the synthesis of piperidine derivatives, palladium-catalyzed reactions are particularly valuable. mdpi.com

One approach involves the palladium-catalyzed intramolecular cyclization of an appropriately functionalized acyclic precursor. nih.gov For example, a molecule containing both an amine and an alkene or alkyne can undergo cyclization to form the piperidine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to attach the acetate side chain to a pre-formed piperidine ring. mdpi.comresearchgate.net For example, a 4-halopiperidine derivative can be coupled with a suitable organoboron or organotin reagent bearing the acetate moiety. researchgate.net

Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis

Reaction Type Description Catalyst System (Example)
Intramolecular Heck Reaction Cyclization of an amino-tethered halo-alkene.Pd(OAc)₂, PPh₃, base
Suzuki Coupling Coupling of a 4-piperidylboronic ester with a haloacetate.Pd(PPh₃)₄, base
Buchwald-Hartwig Amination Intramolecular cyclization of a halo-amine.Pd₂(dba)₃, BINAP, base

A notable synthesis of a 2-[(cis-1-benzyl-3-ethyl-4-piperidyl)methyl]indole involved the condensation of an organodilithium derivative with ethyl cis-1-benzyl-3-ethyl-4-piperidineacetate. researchgate.net

The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. orgoreview.comorganic-chemistry.orglibretexts.org This reaction is a powerful tool for constructing five- and six-membered rings. organic-chemistry.orgmasterorganicchemistry.com To synthesize a piperidine precursor via this route, an acyclic amino-diester is required.

The general strategy involves the base-catalyzed cyclization of a diester containing a nitrogen atom in the backbone. The resulting β-keto ester can then be further manipulated. For example, the keto group can be reduced and the ester group can be hydrolyzed and decarboxylated to afford the piperidine ring. orgoreview.comyoutube.com

General Scheme of Dieckmann Condensation for Piperidine Synthesis

Starting Material: An N-protected amino-diester.

Cyclization: Treatment with a strong base (e.g., sodium ethoxide) to effect the intramolecular condensation.

Product: A cyclic β-keto ester with the piperidine nitrogen incorporated into the ring.

Further Modification: The β-keto ester can be hydrolyzed and decarboxylated to yield a piperidinone, which can be further reduced to the corresponding piperidine.

The choice of the base and reaction conditions is crucial to drive the reaction to completion and avoid side reactions. organic-chemistry.org

Aza-Michael and Michael Addition Reactions in Piperidine Synthesis

The aza-Michael addition, which involves the nucleophilic addition of an amine to an activated alkene, is a fundamental strategy for constructing the piperidine ring. rsc.orgntu.edu.sg This reaction can be employed in both intermolecular and intramolecular fashions to forge critical carbon-nitrogen bonds. A particularly effective approach is the intramolecular aza-Michael addition, where a molecule containing both an amine and a Michael acceptor cyclizes to form the piperidine ring. rsc.orgntu.edu.sgntu.edu.sg The stereochemical outcome of these cyclizations can often be controlled, making it a valuable tool in asymmetric synthesis. rsc.orgnih.gov

Domino reactions that incorporate aza-Michael additions provide an efficient pathway to highly functionalized piperidines. For instance, a sequence involving an imino-aldol reaction followed by an intramolecular aza-Michael addition has been developed for the diastereoselective synthesis of 2,6-disubstituted piperidines. bohrium.com Furthermore, biocatalytic approaches, such as using transaminases, can trigger an aza-Michael reaction, enabling the enantioselective synthesis of piperidine scaffolds. acs.org This highlights a novel biocatalytic disconnection that relies on an ω-TA-mediated aza-Michael reaction. acs.org The versatility of the aza-Michael reaction is further demonstrated in its use in tandem with other reactions, such as the Meyer-Schuster rearrangement and cross-metathesis, to produce a variety of piperidine derivatives. researchgate.net

Michael addition reactions are also crucial for the functionalization of pre-existing piperidine rings. This allows for the introduction of a wide array of substituents, expanding the chemical space of accessible piperidine analogues. The strategic application of both aza-Michael and Michael additions underscores their importance in the synthesis of complex piperidine-containing molecules.

Pyridine (B92270) Hydrogenation and Diastereoselective Transformations

The catalytic hydrogenation of pyridine rings is a direct and widely utilized method for the synthesis of the piperidine core. This transformation is typically achieved using heterogeneous catalysts such as rhodium on carbon (Rh/C) or platinum(IV) oxide (PtO₂), which are effective for the complete saturation of the pyridine ring. organic-chemistry.org Homogeneous catalysts are also employed, offering advantages in controlling stereoselectivity. snnu.edu.cn

When hydrogenating substituted pyridines, the control of diastereoselectivity is a key challenge. The existing substituents on the pyridine ring can direct the approach of the hydrogenation catalyst, leading to the preferential formation of one diastereomer. For instance, a three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method has been successfully applied to the synthesis of clinically important molecules. snnu.edu.cn

The development of chemo-enzymatic approaches offers a sustainable and highly selective alternative. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This chemo-enzymatic strategy has proven useful for key transformations in the syntheses of various pharmaceutical agents. nih.gov

Catalyst SystemSubstrate TypeKey Features
Rh/CSubstituted PyridinesEffective for complete hydrogenation under various conditions. organic-chemistry.org
PtO₂Pyridine-based compoundsWidely used for the saturation of the pyridine ring.
Rh-catalyzed asymmetric carbometalationPhenyl pyridine-1(2H)-carboxylateProvides high yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. snnu.edu.cn
Amine oxidase/ene imine reductaseN-substituted tetrahydropyridinesChemo-enzymatic cascade for stereoselective synthesis. nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic structures, including the piperidine ring. clockss.orgresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular cyclization of a diene. organic-chemistry.orgbeilstein-journals.org For piperidine synthesis, an acyclic amine containing two terminal alkene functionalities is a common precursor. clockss.org

A significant advantage of RCM is its tolerance to a wide range of functional groups, allowing for the synthesis of complex and highly substituted piperidines. clockss.orgub.edu The double bond formed within the piperidine ring after RCM can be subsequently hydrogenated to yield the fully saturated piperidine core. ub.edu This two-step sequence provides a flexible route to a diverse array of piperidine derivatives.

RCM has been successfully applied in the synthesis of various natural products and bioactive molecules containing the piperidine motif. clockss.orgresearchgate.net For example, it has been used as a key step in the synthesis of bridged azabicyclic structures and densely functionalized indolizidines. beilstein-journals.orgnih.gov In some cases, unexpected side reactions, such as oxidation of the newly formed cycloalkene, have been observed. ub.edu The choice of catalyst and reaction conditions can be crucial to avoid such side reactions and to control the stereochemical outcome. ub.edu

Stereoselective Synthesis of Piperidines and Analogues

The development of stereoselective methods for synthesizing piperidines is a major focus in organic chemistry due to the prevalence of chiral piperidine structures in pharmaceuticals and natural products. researchgate.netrsc.org A variety of strategies have been established to control the stereochemistry during piperidine ring formation.

One prominent approach is chiral pool synthesis , which utilizes readily available chiral starting materials like amino acids or carbohydrates. nih.govresearchgate.net This method leverages the inherent stereochemistry of the starting material to produce enantiomerically pure piperidines. researchgate.net For example, L-malic acid has been used as a chiral precursor for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine. dp.tech

Asymmetric catalysis offers another powerful route to chiral piperidines. nih.govfigshare.comnih.gov This includes enantioselective [4+2] annulation reactions of imines with allenes, catalyzed by chiral phosphines, which furnish a range of functionalized piperidine derivatives with excellent stereoselectivity. figshare.comnih.gov Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also been developed to access piperidinol scaffolds. nih.gov Furthermore, enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to synthesize functionalized chiral piperidines. umich.edu

Auxiliary-controlled methods provide another reliable strategy for stereoselective piperidine synthesis. thieme-connect.com This involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.

Recent innovations have combined biocatalysis with chemical synthesis. For instance, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov Additionally, a combination of biocatalytic C-H oxidation and radical cross-coupling has emerged as a streamlined method for creating complex, three-dimensional piperidine molecules. news-medical.net

Synthesis of 4,5-Disubstituted Piperidinones from 4-Piperidinones

4-Piperidinones serve as versatile synthetic intermediates for the preparation of more complex piperidine derivatives. The introduction of substituents at the 5-position of a 4-piperidinone can be achieved through various methods.

One common strategy is the α-functionalization of the 4-piperidinone. This typically involves the formation of an enolate or enamine, followed by a reaction with a suitable electrophile. The regioselectivity of this functionalization can often be controlled by the choice of the nitrogen protecting group.

Another approach is the Michael addition of a nucleophile to a 4-piperidone (B1582916) derivative that has been modified to contain an α,β-unsaturated system at the 5-position. This allows for the introduction of a wide range of substituents at the C5 position.

Furthermore, tandem reactions can provide a more efficient route to 4,5-disubstituted piperidinones. These can involve a sequence of reactions, such as a conjugate addition followed by an intramolecular cyclization, to construct the substituted piperidinone in a single operational step.

The stereochemical control of these transformations is a critical aspect. The use of chiral auxiliaries, catalysts, or starting from a chiral precursor can enable the synthesis of enantiomerically enriched 4,5-disubstituted piperidinones.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of piperidine derivatives. nih.govsemanticscholar.org These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A key area of development is the use of biocatalysis . rsc.orgchemistryviews.org Enzymes, such as lipases and transaminases, can catalyze reactions with high selectivity under mild conditions, offering a green alternative to traditional chemical methods. acs.orgrsc.org For example, an immobilized lipase (B570770) has been used to catalyze a multicomponent reaction for the synthesis of piperidine derivatives. rsc.orgrsc.org Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines. chemistryviews.org

The use of alternative and safer solvents is another important principle of green chemistry. acgpubs.org Reactions are increasingly being performed in water, which eliminates the need for volatile and often toxic organic solvents. semanticscholar.org One-pot, multi-component syntheses of highly substituted piperidines have been successfully carried out in water at room temperature. semanticscholar.org

The development of catalytic methods is central to green chemistry. The use of recyclable catalysts, such as sodium lauryl sulfate (B86663) (SLS), has been shown to be effective for piperidine synthesis. semanticscholar.org Furthermore, the synthesis of piperidine derivatives from bio-renewable sources, such as the conversion of 2,5-bis(aminomethyl)furan (B21128) to 2-aminomethylpiperidine, represents a significant step towards a more sustainable chemical industry. rsc.org

Flow chemistry is an emerging technology that offers several advantages for green synthesis. nih.govorganic-chemistry.orgimperial.ac.uk Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety, making them a promising platform for the synthesis of piperidine-based compounds. organic-chemistry.orgacs.org

Green Chemistry ApproachSpecific Example in Piperidine SynthesisReference
BiocatalysisImmobilized lipase-catalyzed multicomponent reaction. rsc.orgrsc.org
Transaminase-triggered aza-Michael reaction. acs.org
Combination of biocatalytic C-H oxidation and radical cross-coupling. chemistryviews.org
Use of Water as a SolventOne-pot multi-component synthesis of highly substituted piperidines. semanticscholar.org
Use of Recyclable CatalystsSodium lauryl sulfate (SLS) catalyzed synthesis. semanticscholar.org
Use of Renewable FeedstocksSynthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org
Flow ChemistrySynthesis of 2-substituted N-(methyl-d)piperidines. nih.govimperial.ac.uk
Synthesis of α-chiral piperidines. organic-chemistry.org

Atom Economy and Waste Minimization in Production

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic routes for chemical compounds, including this compound. um-palembang.ac.id Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comlibretexts.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. rsc.org

In the context of producing this compound, synthetic strategies with high atom economy are preferred. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts that constitute waste. rsc.org For instance, a synthesis pathway that involves a catalytic hydrogenation step to form the piperidine ring would be more atom-economical than a route requiring multiple protection-deprotection steps or using stoichiometric reducing agents that generate significant waste. libretexts.org

Waste minimization extends beyond atom economy to encompass the reduction of all non-product outputs, including excess reagents, solvents, and materials from purification processes. um-palembang.ac.id The selection of catalysts over stoichiometric reagents is a key strategy for waste reduction. um-palembang.ac.id Catalytic processes, by their nature, require only small amounts of the catalyst to produce large quantities of product, thereby minimizing waste. In the synthesis of this compound, employing catalytic hydrogenation or other catalytic C-N bond-forming reactions would align with the goal of waste minimization.

MetricDescriptionRelevance to this compound Production
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A high atom economy indicates that most of the atoms from the starting materials are incorporated into the this compound molecule, minimizing waste. primescholars.com
E-Factor (Total mass of waste / Mass of product)A lower E-factor is desirable, signifying less waste generated per unit of product. This includes byproducts, leftover reactants, and solvent losses.
Process Mass Intensity (PMI) (Total mass input / Mass of product)PMI considers all materials used in a process, including water, solvents, and reagents, providing a comprehensive measure of waste.

Catalytic Transformations Involving this compound

This compound serves as a versatile scaffold that can be further functionalized through various catalytic transformations. These reactions enable the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comnih.gov While the piperidine ring of this compound is saturated, derivatization to introduce a leaving group (e.g., a halide or triflate) on the ring or on the nitrogen atom would allow it to participate in such reactions. Alternatively, C-H activation strategies could directly functionalize the ring. snnu.edu.cn

C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are widely used to form C-C bonds. mdpi.comlibretexts.org For example, an N-protected 4-bromo-4-piperidinecarboxylate derivative could be coupled with various organoboron compounds (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to introduce diverse substituents at the 4-position of the piperidine ring. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. mdpi.com

C-N Bond Formation: The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a premier method for forming C-N bonds. nih.gov This reaction could be used to couple an appropriately functionalized piperidine derivative with a wide range of amines, amides, or other nitrogen-containing nucleophiles. rsc.orgrsc.org Such transformations are crucial for synthesizing compounds with specific biological activities, as the nitrogen atom often plays a key role in molecular interactions. nih.gov

Coupling ReactionMetal Catalyst (Typical)Bond FormedPotential Application to this compound Scaffold
Suzuki Coupling Palladium (Pd)C-CArylation or vinylation at a functionalized position on the piperidine ring. mdpi.com
Heck Coupling Palladium (Pd)C-CIntroduction of alkenyl groups onto the piperidine scaffold. mdpi.com
Sonogashira Coupling Palladium (Pd) / Copper (Cu)C-CIntroduction of alkynyl groups, which can be further functionalized. mdpi.com
Buchwald-Hartwig Amination Palladium (Pd)C-NFormation of N-aryl or N-alkyl derivatives by coupling with amines. nih.gov

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful strategy for asymmetric synthesis, allowing for the creation of enantiomerically enriched compounds without the need for toxic or expensive metals. nih.govnih.gov For a molecule like this compound, which is achiral, organocatalysis can be employed in reactions that introduce chirality to its derivatives.

For instance, the piperidine nitrogen can be used to form a chiral enamine or iminium ion intermediate with an organocatalyst. Primary or secondary amine catalysts, such as those derived from proline or cinchona alkaloids, are effective in a wide array of asymmetric transformations. rsc.org A derivative of this compound, such as a ketone at the 4-position (4-acetylpiperidine), could undergo an asymmetric aldol (B89426) or Mannich reaction catalyzed by a chiral organocatalyst. This would create new stereocenters on the side chain with high enantioselectivity.

Furthermore, asymmetric Michael additions to α,β-unsaturated compounds derived from this compound can be achieved using bifunctional organocatalysts like chiral thioureas. beilstein-journals.org These reactions are valuable for constructing complex molecular architectures with controlled stereochemistry. nih.govresearchgate.net

Asymmetric ReactionType of OrganocatalystPotential Transformation
Aldol Reaction Chiral amines (e.g., Proline)Asymmetric addition of a ketone derivative of this compound to an aldehyde, creating a chiral β-hydroxy ketone.
Mannich Reaction Chiral amines, Phosphoric acidsEnantioselective synthesis of β-amino carbonyl compounds.
Michael Addition Chiral thioureas, SquaramidesConjugate addition to an α,β-unsaturated derivative, establishing a new stereocenter. beilstein-journals.org
α-Functionalization Chiral phase-transfer catalystsAsymmetric alkylation or amination at the α-position of the acetate group.

The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(piperidin-4-yl)ethanol, via catalytic hydrogenation. This transformation is typically carried out using homogeneous or heterogeneous catalysts based on transition metals. Ruthenium and rhodium complexes are particularly effective for the hydrogenation of esters under relatively mild conditions. researchgate.net

Homogeneous catalysts, such as those based on ruthenium-phosphine complexes, offer high selectivity for the ester group, even in the presence of other reducible functional groups. researchgate.net Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxides are also widely used, though they may sometimes require harsher conditions of temperature and pressure. d-nb.infoiitm.ac.in The resulting alcohol, 2-(piperidin-4-yl)ethanol, is a valuable building block that can undergo further reactions, such as etherification or oxidation, to generate new derivatives.

Metal CatalystCatalyst TypeTypical Conditions
Ruthenium (Ru) Homogeneous (e.g., Ru-BINAP)H₂, moderate to high pressure
Rhodium (Rh) HomogeneousH₂, moderate to high pressure
Palladium (Pd) Heterogeneous (e.g., Pd/C)H₂, often higher pressure/temperature d-nb.info
Platinum (Pt) Heterogeneous (e.g., PtO₂)H₂, often higher pressure/temperature iitm.ac.in

Stereoselective oxidation reactions catalyzed by chiral metal complexes or organocatalysts can be used to introduce new stereogenic centers into molecules. liverpool.ac.uk In the context of this compound, or its precursors, such reactions could be employed to create chiral hydroxylated derivatives.

For example, a precursor containing a carbon-carbon double bond within the piperidine ring could undergo asymmetric epoxidation. The Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex, is a classic example for allylic alcohols. nobelprize.org More recently, other methods have been developed for the asymmetric oxidation of unfunctionalized alkenes.

Another approach involves the chiral catalyst-controlled oxidation of a C-H bond. While challenging, advances in this area allow for the direct and stereoselective introduction of a hydroxyl group at a specific position on the piperidine ring. For instance, a chiral Lewis acid could catalyze the reaction between an internal alkene derivative and an electrophilic oxidant to create a chiral allylic alcohol. nih.gov Such transformations provide access to enantiomerically pure building blocks for complex target molecules. nobelprize.org

Derivatization Strategies and Spectroscopic Characterization in Research

Advanced Derivatization Protocols for Structural Elucidation

Derivatization involves chemically modifying a compound to enhance its suitability for analysis or to aid in structural confirmation. mdpi.comresearchgate.net For Methyl 4-piperidineacetate, the secondary amine within the piperidine (B6355638) ring is the primary site for such modifications. These reactions are crucial for creating analogues and for preparing the molecule for specific analytical procedures.

The nitrogen atom of the piperidine ring in this compound is a nucleophilic center, making it amenable to alkylation and acylation reactions. ontosight.aigla.ac.uk

Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. It is commonly achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide) in the presence of a base. google.com This reaction converts the secondary amine into a tertiary amine, altering the compound's polarity and basicity. Such modifications are fundamental in synthetic pathways for creating a library of related compounds. google.com

Acylation: This strategy involves the introduction of an acyl group (R-C=O) to the piperidine nitrogen, forming an amide linkage. gla.ac.uk Reagents like acyl chlorides or anhydrides are typically used. For instance, reaction with acetyl chloride would yield N-acetyl-methyl 4-piperidineacetate. Acylation is a robust method used to create stable derivatives and is a key step in the synthesis of many biologically active piperidine-containing molecules. ontosight.aigla.ac.uk

The general schemes for these reactions are presented below:

Table 1: General Alkylation and Acylation Reactions
Reaction TypeGeneral SchemeReagent ExampleProduct Type
Alkylation R-NH + R'-X → R-NR' + HXMethyl Iodide (CH₃I)Tertiary Amine
Acylation R-NH + R'-COCl → R-N-COR' + HClAcetyl Chloride (CH₃COCl)Amide
This table illustrates the fundamental alkylation and acylation reactions at the piperidine nitrogen.

N-Aryl piperidines are a significant class of compounds in medicinal chemistry. nih.gov The formation of an aryl derivative of this compound involves creating a bond between the piperidine nitrogen and an aromatic ring. Modern synthetic methods, such as the Buchwald-Hartwig amination, are often employed for this purpose. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between the piperidine and an aryl halide (e.g., bromobenzene). This strategy provides access to a diverse range of compounds with potentially enhanced biological properties. nih.govyoutube.com The synthesis of 1-aryl-piperidine derivatives is a key focus in the development of new chemical entities. nih.gov

While this compound is an achiral molecule, chiral derivatization is a critical technique for analyzing and separating enantiomers of related chiral piperidine compounds. wikipedia.orgnih.gov This strategy involves reacting a chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to produce a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov

A classic example of a CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org When a chiral piperidine derivative is reacted with a single enantiomer of Mosher's acid chloride, two diastereomeric amides are formed. The analysis of these diastereomers, often by NMR spectroscopy, allows for the determination of the enantiomeric purity (ee) of the original sample. wikipedia.org This indirect method is invaluable in asymmetric synthesis and stereochemical studies. nih.gov

Spectroscopic Methods in the Analysis of this compound

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. ontosight.airesearchgate.netcymitquimica.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. researchgate.netipb.pt The spectra provide characteristic signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule. optica.orgoptica.org

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl ester protons (a singlet), the protons on the piperidine ring (a series of multiplets), the CH₂ group adjacent to the ester (a doublet), and the NH proton of the piperidine ring. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides complementary information, showing separate signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the individual carbons of the piperidine ring. ipb.pt

Advanced 2D NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons, definitively confirming the structure of the compound and its derivatives. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtom TypePredicted Chemical Shift (ppm)Multiplicity
Ester Methyl ¹H~3.6-3.7Singlet
Piperidine CH₂ (α to N) ¹H~2.9-3.1 (axial), ~2.5-2.7 (equatorial)Multiplet
Piperidine CH₂ (β to N) ¹H~1.6-1.8Multiplet
Piperidine CH ¹H~1.8-2.0Multiplet
Acetate (B1210297) CH₂ ¹H~2.2-2.3Doublet
Piperidine NH ¹HVariableBroad Singlet
Carbonyl (C=O) ¹³C~173-175-
Ester Methoxy (O-CH₃) ¹³C~51-52-
Piperidine C (α to N) ¹³C~45-47-
Piperidine C (β to N) ¹³C~30-32-
Piperidine CH ¹³C~34-36-
Acetate CH₂ ¹³C~40-42-
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govunesp.br

For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ), Electrospray Ionization (ESI) is a common technique that would generate a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 158. nih.govmolbase.com

Collision-Induced Dissociation (CID) experiments (MS/MS) on this ion would reveal characteristic fragmentation patterns. nih.govscispace.com The fragmentation helps to confirm the identity of the compound by showing losses of specific neutral fragments corresponding to parts of the molecule's structure. caymanchem.comdocbrown.info

Table 3: Expected Mass Spectrometry Fragmentation of this compound

Ionm/z (Mass/Charge)Description
[M+H]⁺ 158Protonated molecular ion
[M+H - CH₃OH]⁺ 126Loss of methanol (B129727) from the ester group
[M+H - CH₃OCO]⁺ 98Loss of the methoxycarbonyl radical followed by H rearrangement
[C₅H₁₀N]⁺ 84Cleavage of the acetate side chain, yielding the piperidine ring fragment
This table outlines the primary ions expected in the ESI-MS/MS spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives provides valuable information about their molecular structure. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group absorbs at a characteristic frequency, which is recorded as a band in the IR spectrum.

The key functional groups in this compound are the secondary amine (N-H) of the piperidine ring, the ester group (C=O, C-O), and the aliphatic C-H bonds. The presence of these groups can be confirmed by their characteristic absorption bands in the IR spectrum. For instance, the stretching vibration of the C=O bond in the ester group typically appears as a strong absorption in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group usually show two bands, one in the 1300-1200 cm⁻¹ region and another in the 1200-1050 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to show a moderate absorption band in the 3350-3310 cm⁻¹ range. Additionally, the aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region. libretexts.org

Derivatization of this compound leads to changes in the IR spectrum that can be used to confirm the success of the reaction. For example, N-acylation or N-alkylation of the piperidine nitrogen would result in the disappearance of the N-H stretching band and the appearance of new bands corresponding to the introduced functional group. Similarly, modification of the ester group would alter the position and intensity of the C=O and C-O stretching bands.

Research on related piperidine derivatives has utilized IR spectroscopy to confirm structural modifications. For instance, in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, IR spectroscopy was used to monitor the reactions by observing the characteristic bands of the functional groups involved. nus.edu.sgnih.gov In one study, the appearance of a carbonyl stretch was used to monitor the progress of a reaction. nus.edu.sg In another, the IR spectra of the products showed characteristic bands for NH2, NH, C=O, and C=C groups, confirming the formation of the desired compounds. nih.gov

The following table summarizes the expected characteristic IR absorption bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3350 - 3310Moderate
Ester (C=O)Stretch1750 - 1735Strong
Ester (C-O)Stretch1300 - 1050Strong
Aliphatic (C-H)Stretch3000 - 2850Strong
Methylene (CH₂)Scissoring1470 - 1450Moderate
Methyl (C-H)Rock1370 - 1350Moderate

Data sourced from general principles of IR spectroscopy. libretexts.orgvscht.cz

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of Methyl 4-piperidineacetate. These calculations provide a fundamental understanding of the molecule's behavior.

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, geometry optimization typically reveals a chair conformation for the piperidine (B6355638) ring as the most stable arrangement. The calculations also provide detailed information about bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy0.8 eVElectron-accepting ability
HOMO-LUMO Gap7.3 eVChemical reactivity and stability
Dipole Moment2.1 DPolarity of the molecule

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations.

The piperidine ring in this compound can exist in several conformations, with the chair and boat forms being the most significant. Conformational analysis using computational methods helps in determining the relative energies of these conformers and the energy barriers for their interconversion. nih.gov For 4-substituted piperidines, the chair conformation is generally favored, and the substituent (in this case, the methyl acetate (B1210297) group) can occupy either an axial or an equatorial position.

Computational studies consistently show that for most 4-substituted piperidines, the equatorial conformer is more stable than the axial one due to reduced steric hindrance. nih.gov The energy difference between these two conformers can be quantified through computational calculations, providing insight into the conformational equilibrium of the molecule. nih.gov

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
Chair (Equatorial)0.098.8
Chair (Axial)2.51.2
Twist-Boat5.0<0.1

Note: The values in this table are illustrative and represent typical results from conformational analysis studies.

The potential energy surface (PES) can be mapped out to visualize the energy landscape of the molecule, showing the energy minima corresponding to stable conformers and the transition states that connect them. nih.gov This landscape is crucial for understanding the dynamic behavior of the molecule.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

The vibrational frequencies calculated from DFT can be correlated with the functional groups present in the molecule, aiding in the interpretation of experimental IR and Raman spectra. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be calculated to predict the appearance of the ¹H and ¹³C NMR spectra, which is invaluable for structural elucidation.

Molecular Dynamics Simulations and Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govmdpi.com For this compound, MD simulations can be used to explore its conformational dynamics in different solvents and at various temperatures, offering a more dynamic picture than the static view provided by quantum chemical calculations. nih.gov

MD simulations can also be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.comresearchgate.net By simulating the trajectories of atoms as a reaction proceeds, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of the reaction pathway. mdpi.comresearchgate.netmdpi.com

Computational Approaches for Chirality and Stereoselectivity

Although this compound itself is not chiral, its derivatives can be. Computational methods are essential for studying the chirality and stereoselectivity of reactions involving such molecules. These methods can predict which stereoisomer is more likely to be formed in a chemical reaction.

Techniques such as the use of chiral catalysts or auxiliaries in reactions can be modeled computationally to understand the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. This is particularly important in the synthesis of pharmaceuticals, where only one enantiomer may have the desired biological activity.

Applications As a Chemical Building Block in Advanced Synthesis

Methyl 4-Piperidineacetate as a Precursor for Complex Organic Molecules

The piperidine (B6355638) nucleus is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Consequently, readily available piperidine derivatives like this compound serve as crucial starting materials for the synthesis of more intricate molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The secondary amine of the piperidine ring is a key site for N-alkylation, N-arylation, or acylation, allowing for the introduction of diverse substituents.

While a complete total synthesis of a complex natural product beginning explicitly with this compound is not extensively documented in readily available literature, its role as a precursor can be inferred from the frequent appearance of the 4-carboxymethylpiperidine scaffold in larger molecules. For instance, in the development of kinase inhibitors, the piperidine ring often serves as a central scaffold to which various aromatic and heterocyclic moieties are attached to achieve specific binding interactions with the target protein. The synthesis of such complex molecules often involves the use of pre-functionalized piperidines, and this compound represents a readily available and versatile starting point for creating these elaborate structures.

The general strategy for incorporating the this compound core into a more complex molecule is outlined below:

StepTransformationReagents and ConditionsResulting Functionality
1N-ProtectionBoc-anhydride, Et3N, DCMN-Boc protected piperidine
2Ester HydrolysisLiOH, THF/H2OCarboxylic acid
3Amide CouplingAmine, HATU, DIPEA, DMFAmide
4N-DeprotectionTFA or HCl in DioxaneFree secondary amine
5N-FunctionalizationAlkyl halide, K2CO3, DMFN-substituted piperidine

This sequence allows for the differential functionalization of the nitrogen and the acetate (B1210297) group, enabling the stepwise construction of complex molecular frameworks.

Role in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those of interest in medicinal chemistry. The piperidine ring itself is a heterocycle, and this starting material allows for the construction of more complex, fused, or spirocyclic heterocyclic systems.

Spiropiperidines:

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained significant attention in drug discovery due to their rigid, three-dimensional structures that can lead to improved pharmacological properties. scispace.com The synthesis of spiropiperidines can be broadly categorized into two strategies: formation of the spiro-ring on a pre-formed piperidine and formation of the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. scispace.com this compound can be a key starting material in the former approach. For example, the ester group can be transformed into a nucleophilic or electrophilic center to participate in a ring-closing reaction to form the spirocycle.

Synthetic Strategy for SpiropiperidinesDescriptionPotential Role of this compound
Intramolecular CyclizationA substituent attached to the piperidine nitrogen or the 4-position undergoes a ring-closing reaction.The acetate group can be modified to contain a reactive functional group for cyclization.
Ring-Closing MetathesisFormation of a spirocycle via an olefin metathesis reaction.The piperidine can be functionalized with two alkenyl chains for RCM.
Pictet-Spengler ReactionCyclization of a tryptamine equivalent attached to the piperidine.The amine of the piperidine can be used to form the necessary tryptamine precursor.

Kinase Inhibitors:

The piperidine scaffold is a common feature in many small molecule kinase inhibitors. ed.ac.uk In the synthesis of cyclin G-associated kinase (GAK) inhibitors, for example, various substituted piperidines are incorporated into the final molecule. doi.orgnih.govdntb.gov.ua Specifically, 3-N-piperidinyl-isothiazolo[4,3-b]pyridines have been identified as potent GAK inhibitors. doi.orgnih.gov The synthesis of these compounds involves the coupling of a piperidine derivative to the isothiazolo[4,3-b]pyridine core. This compound can be readily converted into a variety of substituted piperidines suitable for such coupling reactions.

The general structure of these kinase inhibitors often consists of a core heterocyclic system responsible for binding to the kinase hinge region, with various substituents appended to occupy other pockets of the ATP-binding site. The piperidine moiety, often substituted, plays a crucial role in modulating solubility, cell permeability, and binding affinity.

Kinase Inhibitor ClassHeterocyclic CoreRole of Piperidine Moiety
GAK InhibitorsIsothiazolo[4,3-b]pyridineProvides a key interaction point and influences physicochemical properties. doi.orgnih.gov
EML4-ALK InhibitorsPyrazine-2-carboxamideCan be part of the amine moiety that is optimized for potent inhibition. nii.ac.jp
PI3K/mTOR InhibitorsPyrimidineUsed as a scaffold for attaching other functional groups to enhance potency and selectivity. medchemica.com

Integration into Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. youtube.com This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. pharmacelera.com Once a binding fragment is identified, it can be optimized into a more potent lead compound by "growing" the fragment to include additional interactions with the target or by "linking" two or more fragments that bind to adjacent sites. pharmacelera.com

This compound possesses the key characteristics of a typical fragment molecule. It adheres to the "Rule of Three," a set of guidelines for desirable fragment properties:

Molecular Weight: The molecular weight of this compound is approximately 157 g/mol , which is well below the typical upper limit of 300 Da for fragments.

cLogP: The calculated logarithm of the octanol-water partition coefficient (cLogP) is low, indicating good aqueous solubility, a desirable trait for fragments.

Hydrogen Bond Donors and Acceptors: It has one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the carbonyl and ester oxygens), which is within the typical range for fragments (≤ 3).

The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in known drugs and biologically active compounds. nih.gov Therefore, fragments containing a piperidine ring are of high value in FBDD libraries as they provide a good starting point for the development of drug-like molecules.

FBDD StrategyDescriptionApplication of this compound
Fragment Growing A fragment hit is elaborated by adding functional groups to improve binding affinity. pharmacelera.commdpi.comThe ester group can be converted to an amide with various substituents, or the nitrogen can be functionalized.
Fragment Linking Two fragments that bind to adjacent sites on the target are connected by a linker.This compound could be one of the fragments to be linked.
Fragment Merging Two overlapping fragments are combined into a single, more potent molecule.The piperidine core of this compound could be merged with another fragment.

Q & A

Q. What are the common synthetic routes for Methyl 4-piperidineacetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-piperidineacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. Optimization involves controlling reaction temperature (40–60°C), stoichiometric excess of methanol, and inert atmospheres to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification through column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity . Yield improvements may require iterative adjustments of catalyst concentration (e.g., 0.1–0.5 mol% DMAP) and reaction time (6–24 hours).

Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with peaks at δ ~3.6–3.7 ppm (ester methyl group) and δ ~2.4–2.8 ppm (piperidine protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Elemental analysis ensures stoichiometric consistency. For labs lacking advanced instrumentation, comparative melting point analysis with literature data provides a preliminary purity check .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict documentation of reaction parameters (temperature, solvent grade, catalyst batch) and adherence to established protocols. Use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps). Validate each batch via NMR and HPLC, reporting retention times and integration values. Include negative controls (e.g., omitting the catalyst) to identify contamination sources. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in stereochemistry, impurity profiles, or assay conditions. Perform chiral HPLC to isolate enantiomers and test their individual bioactivities. Compare impurity profiles using LC-MS to identify contaminants (e.g., unreacted precursors). Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) and include positive controls (e.g., known receptor agonists). Meta-analyses of published IC₅₀ values with sensitivity testing (e.g., varying pH or temperature) can clarify contextual factors .

Q. What strategies address stereochemical challenges in the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic esterification. For diastereomer separation, use preparative chiral columns (e.g., Chiralpak IA) or fractional crystallization. Dynamic kinetic resolution (DKR) techniques can invert undesired stereocenters during synthesis. Validate configurations via X-ray crystallography or NOESY NMR. Computational modeling (DFT or molecular docking) predicts stable conformers and guides synthetic routes .

Q. How can structure-activity relationship (SAR) studies for this compound be enhanced using computational methods?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with MD simulations (GROMACS) to map binding interactions at target sites (e.g., GPCRs). Use QSAR models (CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity. Validate predictions via synthesizing analogs with targeted modifications (e.g., fluorination at C-4) and testing in vitro. Cross-reference computational data with experimental IC₅₀ values to refine predictive accuracy .

Key Data Challenges and Solutions

  • Batch-to-Batch Variability : Use peptide content analysis (e.g., amino acid analysis) and Karl Fischer titration to quantify water/salt content, ensuring consistency for sensitive assays .
  • Safety and Handling : Follow Sigma-Aldrich’s guidelines for confirming identity/purity when commercial analytical data is unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.